4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide
Overview
Description
4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with two aromatic rings substituted with tert-butyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated butane derivative under basic conditions to form 4-(4-tert-butylphenoxy)butane.
Amidation Reaction: The intermediate is then reacted with 2-ethyl-6-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to modify their properties, such as thermal stability or mechanical strength.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amide interactions.
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Pharmacology: The compound can be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.
Agriculture: It can be explored for use in agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-butylphenoxy)-N-(2-ethylphenyl)butanamide: Lacks the methyl group on the aniline ring.
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide: Lacks the ethyl group on the aniline ring.
4-(4-tert-butylphenoxy)-N-phenylbutanamide: Lacks both the ethyl and methyl groups on the aniline ring.
Uniqueness
4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide is unique due to the presence of both ethyl and methyl groups on the aniline ring, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can affect the compound’s steric and electronic environment, leading to distinct behavior compared to its analogs.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-6-18-10-7-9-17(2)22(18)24-21(25)11-8-16-26-20-14-12-19(13-15-20)23(3,4)5/h7,9-10,12-15H,6,8,11,16H2,1-5H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLAQUOUGIFOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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